molecular formula C8H13NO3 B12892102 (4R,5S)-5-Acetyl-4-isopropyloxazolidin-2-one

(4R,5S)-5-Acetyl-4-isopropyloxazolidin-2-one

Cat. No.: B12892102
M. Wt: 171.19 g/mol
InChI Key: DKPDKFZGXAWUAZ-RNFRBKRXSA-N
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Description

(4R,5S)-5-Acetyl-4-isopropyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and its role as a chiral auxiliary. The unique stereochemistry of this compound makes it a valuable tool in the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-5-Acetyl-4-isopropyloxazolidin-2-one typically involves the reaction of an appropriate chiral amine with an acetylating agent. One common method is the reaction of (4R,5S)-4-isopropyloxazolidin-2-one with acetic anhydride under basic conditions. The reaction is carried out in an inert solvent such as dichloromethane, and a base like triethylamine is used to neutralize the by-products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-5-Acetyl-4-isopropyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the acetyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with different functional groups, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

(4R,5S)-5-Acetyl-4-isopropyloxazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and other biological processes.

    Industry: Used in the production of fine chemicals and pharmaceuticals, where chiral purity is essential.

Mechanism of Action

The mechanism by which (4R,5S)-5-Acetyl-4-isopropyloxazolidin-2-one exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by providing a chiral environment during chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4R,5S)-4-Isopropyloxazolidin-2-one: A precursor in the synthesis of (4R,5S)-5-Acetyl-4-isopropyloxazolidin-2-one.

    (4S,5R)-5-Acetyl-4-isopropyloxazolidin-2-one: The enantiomer of the compound, with different stereochemistry.

    Other Oxazolidinones: Compounds with similar structures but different substituents, used in various asymmetric synthesis applications.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which makes it particularly effective as a chiral auxiliary. Its ability to facilitate the formation of enantiomerically pure products distinguishes it from other similar compounds.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

(4R,5S)-5-acetyl-4-propan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H13NO3/c1-4(2)6-7(5(3)10)12-8(11)9-6/h4,6-7H,1-3H3,(H,9,11)/t6-,7-/m1/s1

InChI Key

DKPDKFZGXAWUAZ-RNFRBKRXSA-N

Isomeric SMILES

CC(C)[C@@H]1[C@H](OC(=O)N1)C(=O)C

Canonical SMILES

CC(C)C1C(OC(=O)N1)C(=O)C

Origin of Product

United States

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